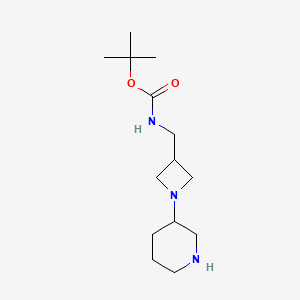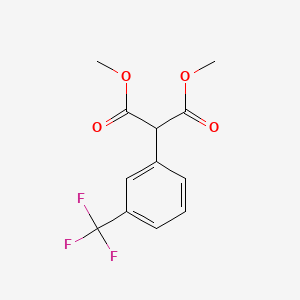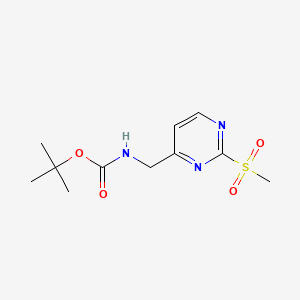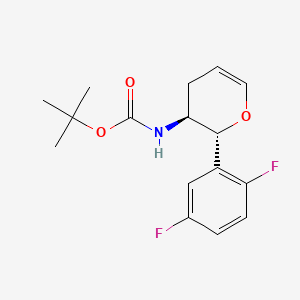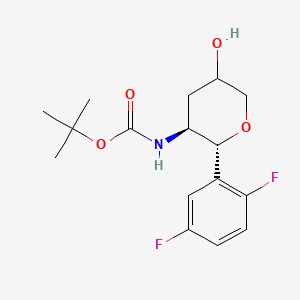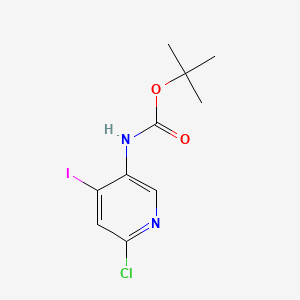
tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate
Übersicht
Beschreibung
“tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate” is a chemical compound with the molecular formula C10H12ClIN2O2 . It is a solid substance and has a molecular weight of 354.57 .
Synthesis Analysis
The synthesis of “tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate” involves heating the compound in 3M HCl for 12 hours at 60°C. The mixture is then cooled to room temperature and treated with saturated sodium bicarbonate to pH=8. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, concentrated, and purified by chromatography on silica gel .Molecular Structure Analysis
The InChI code for “tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate” is 1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-7-5-13-8(11)4-6(7)12/h4-5H,1-3H3,(H,14,15) .Physical And Chemical Properties Analysis
“tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate” has a density of 1.723±0.06 g/cm3 . It is soluble in water with a solubility of 0.0388 mg/ml . The compound has a LogP value of 2.83, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
- Results : The synthesis of diverse organic compounds, with results measured by the successful formation of desired products, which are then characterized by spectroscopic methods .
Medicinal Chemistry
- Results : New medicinal compounds are synthesized, and their bioactivity is assessed through in vitro and in vivo studies, with IC50 values and other pharmacokinetic parameters reported .
Biochemistry
- Results : Findings include insights into enzyme mechanisms or protein-ligand interactions, often quantified through assays that measure binding affinities or reaction rates .
Analytical Chemistry
- Results : The precision and accuracy of analytical methods are enhanced, with results including calibration curves and detection limits for various analytes .
Chemical Engineering
- Results : Improved reaction yields and process efficiencies are the main outcomes, with data on reaction kinetics and thermodynamics being crucial .
Pharmaceutical Synthesis
- Application Summary : This compound is crucial for the synthesis of antidepressants like Citalopram and Escitalopram oxalate, acting specifically by inhibition of serotonin (5-HT) uptake .
- Methods : Ketoreductase-assisted synthesis is used for chiral selective reduction, optimizing parameters like temperature, pH, and enzyme loading for maximum conversion and chiral selectivity .
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
tert-butyl N-(6-chloro-4-iodopyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-7-5-13-8(11)4-6(7)12/h4-5H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBOUHLCYYKTFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClIN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697039 | |
| Record name | tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | |
CAS RN |
400777-00-6 | |
| Record name | tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


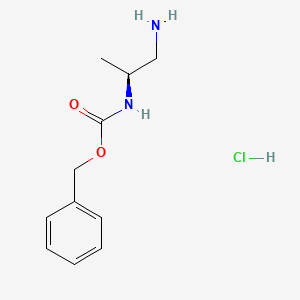
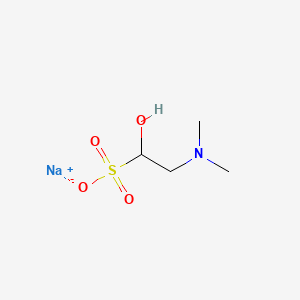
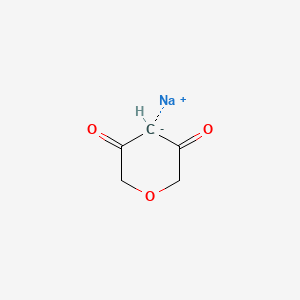

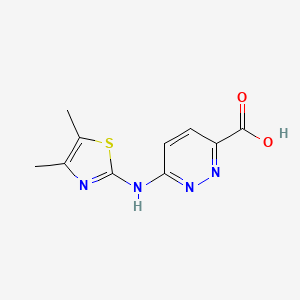
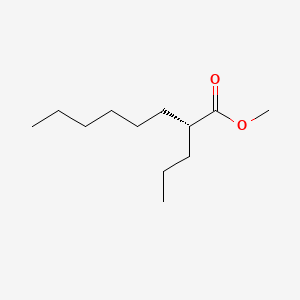
![Spiro[2.5]octan-6-ylmethanol](/img/structure/B592091.png)
![Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one hydrochloride](/img/structure/B592092.png)
